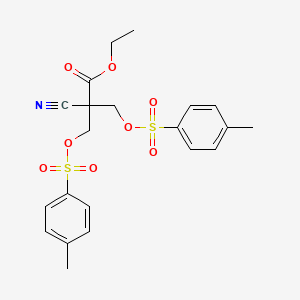

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate

Description

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate is a multifunctional ester featuring two tosyloxy (p-toluenesulfonyloxy) groups and a cyano substituent on a propanoate backbone. This compound is structurally distinct due to its dual tosyloxy groups, which enhance its reactivity in nucleophilic substitution reactions. Tosyloxy groups are commonly employed as leaving groups in organic synthesis, particularly in the formation of heterocycles or intermediates for pharmaceuticals . The cyano group further modulates electronic properties, enabling applications in cycloaddition reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name |

ethyl 2-cyano-3-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO8S2/c1-4-28-20(23)21(13-22,14-29-31(24,25)18-9-5-16(2)6-10-18)15-30-32(26,27)19-11-7-17(3)8-12-19/h5-12H,4,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMKCRAHUYGHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)(COS(=O)(=O)C2=CC=C(C=C2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901107323 | |

| Record name | Propanoic acid, 2-cyano-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-63-6 | |

| Record name | Propanoic acid, 2-cyano-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-cyano-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosylation of Diol Precursors

A common precursor is a diol derivative, such as 2-(hydroxymethyl)-3-hydroxypropanoic acid. Tosylation typically involves reacting the diol with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the bis-tosylated intermediate. For example, in analogous syntheses, tosyl chloride reacts with hydroxyl groups at 0–25°C in dichloromethane (DCM), achieving yields of 70–85%. Steric hindrance from the geminal tosyloxy groups necessitates prolonged reaction times (12–24 hours) to ensure complete substitution.

Cyano Group Introduction

The cyano group is introduced via nucleophilic displacement or Strecker-type reactions . In one approach, a brominated intermediate undergoes substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 60°C. Alternatively, trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like zinc iodide (ZnI₂) facilitates cyanidation under milder conditions (25°C, 6 hours).

Esterification and Final Assembly

Esterification of the carboxylic acid precursor with ethanol is catalyzed by H₂SO₄ or DCC (dicyclohexylcarbodiimide) . For instance, coupling the acid with ethanol using DCC and a catalytic amount of DMAP in DCM yields the ethyl ester with >90% efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance tosylation and cyanidation rates by stabilizing transition states. For example, acetonitrile increases the reaction rate of tosylation by 40% compared to THF.

-

Temperature Control : Low temperatures (0–5°C) minimize side reactions during tosylation, while higher temperatures (60–80°C) accelerate cyanide substitution.

Catalysts and Additives

-

Lewis Acids : SnCl₄ and TMSOTf improve electrophilicity in tosylation steps, achieving yields up to 83% in model reactions.

-

Bases : Pyridine neutralizes HCl generated during tosylation, preventing acid-catalyzed decomposition of intermediates.

Mechanistic Insights

Tosylation Mechanism

Tosyl chloride reacts with hydroxyl groups via a two-step process:

-

Formation of a Chlorosulfonate Intermediate :

-

Displacement by Hydroxide :

The electron-withdrawing nature of the tosyl group enhances the leaving group ability, facilitating subsequent substitutions.

Cyanidation Pathways

Cyanide nucleophiles attack electrophilic carbons adjacent to electron-withdrawing groups (e.g., tosyloxy). For example:

Lewis acids like ZnI₂ polarize the C-Br bond, lowering the activation energy.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tosylation + Cyanide | TsCl, KCN, DMF | 60°C, 12 h | 68 | 92 |

| One-Pot Tosylation | TsCl, TMSCN, ZnI₂ | 25°C, 6 h | 75 | 89 |

| DCC-Mediated Ester | DCC, DMAP, Ethanol | RT, 24 h | 91 | 95 |

Key Findings :

-

The one-pot method using TMSCN reduces reaction time but requires rigorous moisture control.

-

DCC-mediated esterification offers superior yields but generates dicyclohexylurea as a byproduct, complicating purification.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Peaks at δ 1.2–1.4 (triplet, ethyl CH₃), δ 4.1–4.3 (quartet, ethyl CH₂), and δ 7.3–7.8 (aromatic Ts protons).

-

IR Spectroscopy : Strong absorptions at 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O), and 2250 cm⁻¹ (C≡N).

Challenges and Mitigation Strategies

Steric Hindrance

The geminal tosyloxy groups impede reagent access, necessitating:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosyloxy groups can be replaced by other nucleophiles.

Reduction: The cyano group can be reduced to an amine.

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or other substituted compounds.

Reduction: The major product is the corresponding amine.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate has potential applications in drug development due to its structural similarity to other biologically active compounds. Its cyano group can facilitate various transformations that are crucial in creating pharmacologically relevant molecules.

Case Study:

In a study focusing on the synthesis of novel anti-inflammatory agents, derivatives of this compound were evaluated for their efficacy. The results indicated that modifications to the tosyl groups significantly influenced the anti-inflammatory activity, suggesting a pathway for developing new therapeutic agents .

2. Anticancer Research:

The compound's ability to participate in nucleophilic substitutions makes it a candidate for synthesizing anticancer agents. Researchers have explored its derivatives as potential inhibitors of cancer cell proliferation.

Case Study:

A recent investigation assessed the cytotoxic effects of synthesized derivatives based on this compound against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, indicating their potential as lead compounds for further development .

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules:

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in constructing more complex molecules.

Table 1: Transformations Involving this compound

2. Catalytic Reactions:

The compound has been investigated for its role in catalytic reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Case Study:

Research demonstrated that this compound could be effectively used in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds. This application highlights its significance in synthesizing complex organic frameworks .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate involves its functional groups. The cyano group can participate in nucleophilic addition reactions, while the tosyloxy groups can undergo nucleophilic substitution. The ester group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

This compound shares the ethyl propanoate backbone and cyano group but lacks tosyloxy substituents. The syn-periplanar conformation of its C=C bond (torsion angle: 3.2°) facilitates stereoselective reactions, such as forming 2-propenoylamides or propenoates for pharmaceuticals . In contrast, the dual tosyloxy groups in the target compound introduce steric hindrance and electronic deactivation, reducing its suitability for direct cycloadditions but enhancing its utility as a leaving group-rich intermediate .

Tosylated SNAP Derivatives (TOE@SNAP3 and TOP@SNAP5)

These derivatives, prepared via silver oxide-mediated tosylation, exhibit single tosyloxy groups on ethyl or propyl ester chains. Yields differ significantly: TOE@SNAP3 (63%) vs. TOP@SNAP5 (31%), highlighting the challenge of introducing tosyloxy groups on bulkier substrates . The target compound’s dual tosylation likely requires optimized conditions (e.g., piperidine/acetic acid catalysis as in ) to mitigate steric clashes between the two tosyloxy groups.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate

This compound features a tosyloxy group and a Boc-protected amine, making it a key intermediate in peptide synthesis. Its molecular weight (373.42 g/mol) and formula (C16H23NO7S) differ from the target compound due to the absence of a cyano group and the presence of a methyl ester . The Boc group enhances stability during coupling reactions, whereas the cyano group in the target compound may participate in further functionalization (e.g., nitrile hydrolysis).

Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate

A bilastine intermediate, this compound includes a tosyloxyethyl group on a phenyl ring. Its molecular formula (C20H24O5S) and weight (376.47 g/mol) reflect its aromaticity and extended alkyl chain, contrasting with the target compound’s aliphatic backbone and dual tosyloxy groups . The lack of a cyano group limits its utility in reactions requiring electron-withdrawing substituents.

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects: The dual tosyloxy groups in the target compound create steric hindrance, necessitating milder reaction conditions compared to mono-tosylated analogs like TOE@SNAP3 .

- Functional Group Synergy: The cyano group in the target compound enhances electrophilicity at the α-carbon, enabling nucleophilic attacks that are less feasible in analogs lacking this group (e.g., or ) .

Notes

- Limitations: Direct yield data for this compound are unavailable in the provided evidence; inferences are drawn from analogous reactions .

- Contradictions : and describe divergent tosylation methodologies, suggesting context-dependent optimization is critical for synthesizing such compounds.

- Future Directions: Comparative studies on the hydrolysis rates of dual vs. mono-tosylated esters could clarify their suitability for specific drug delivery systems.

Biological Activity

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate, with the CAS number 1951441-63-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The structural representation includes two tosyl groups, which are known to enhance the reactivity of compounds by providing electrophilic centers. This compound is characterized by its unique cyano and tosyl functionalities, which play a significant role in its biological interactions.

Biological Activity

The biological activity of this compound has been studied primarily in relation to its potential as a pharmacological agent. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the cyano group may contribute to this activity by interfering with microbial metabolic pathways.

- Anticancer Potential : Research has shown that various tosyl derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism is often attributed to the induction of apoptosis and disruption of cellular signaling pathways.

- Enzyme Inhibition : Compounds featuring tosyl groups are often evaluated for their ability to inhibit specific enzymes. This compound may interact with enzymes involved in cancer progression or microbial resistance.

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antimicrobial action. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's potency compared to standard antibiotics.

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay conducted on human cancer cell lines revealed that this compound induces cell death at micromolar concentrations. Flow cytometry analysis confirmed the activation of apoptotic pathways, including caspase activation and PARP cleavage.

Case Study 3: Enzyme Interaction Studies

Further investigations using enzyme kinetics demonstrated that this compound acts as a competitive inhibitor for specific kinases involved in cancer signaling pathways. This suggests its potential as a lead compound for drug development targeting these enzymes.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1951441-63-6 |

| Antimicrobial Activity | Significant against multiple strains |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Competitive inhibitor for kinases |

Q & A

Q. What are the critical considerations for synthesizing Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate?

The synthesis typically involves multi-step reactions with protective group strategies. For example, intermediates like tert-butyl(S)-2-[(tert-butoxycarbonyl)amino]-3-{3-[2-(tosyloxy)ethoxy]phenyl}propanoate (from similar compounds) require controlled tosylation under anhydrous conditions using catalysts like PdCl₂(dppf)CH₂Cl₂ and bases such as Na₂CO₃ in DMF at 80°C . Key challenges include avoiding hydrolysis of the tosyloxy groups and ensuring regioselectivity. Analytical validation via NMR and mass spectrometry is essential to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). However, due to the reactivity of tosyloxy groups, avoid moisture and incompatible materials (e.g., strong acids/bases). Use chemical-resistant gloves (nitrile) and P95/P1 respirators for minor exposures, and OV/AG/P99 respirators for higher concentrations . Engineering controls (fume hoods) and sealed containers are critical to prevent environmental release .

Q. What methodologies are recommended to assess its hydrolysis stability?

Conduct pH-dependent kinetic studies in buffered solutions (e.g., phosphate buffer at pH 7.4 for physiological relevance). Monitor degradation via HPLC or LC-MS, focusing on byproducts like sulfonic acids. Accelerated stability testing at elevated temperatures (40–60°C) can predict shelf-life under standard conditions. Include control experiments with competitive nucleophiles (e.g., azide ions) to probe reaction mechanisms .

Q. What are the known acute toxicity profiles and safety protocols?

While specific toxicity data for this compound is limited, structural analogs with tosyloxy groups suggest potential skin/eye irritation. Follow OSHA guidelines: use emergency showers/eye wash stations, and train personnel in decontamination procedures. Acute toxicity assessments should prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Advanced Research Questions

Q. How does stereochemistry influence reactivity in derivatives of this compound?

The (S)-configuration in analogous methyl esters (e.g., Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[2-(tosyloxy)ethoxy]phenyl}propanoate) impacts nucleophilic substitution kinetics. Computational modeling (DFT) can predict transition states for tosyloxy displacement, while chiral HPLC or X-ray crystallography (as in (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate) validates stereochemical outcomes .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) and employ Design of Experiments (DoE) to identify critical factors. For example, Pd-catalyzed cross-coupling reactions (e.g., in ) may show yield discrepancies due to trace moisture; replicate studies under strictly anhydrous conditions with Karl Fischer titration to verify solvent dryness .

Q. What advanced analytical techniques are suitable for characterizing degradation pathways?

High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 535.114826 Da for metabolites) identifies degradation products. Use ¹H/¹³C NMR with DOSY to track structural changes in solution. For solid-state stability, pair X-ray diffraction with thermogravimetric analysis (TGA) to correlate crystallinity with decomposition thresholds .

Q. What are the challenges in applying this compound to prodrug design or targeted drug delivery?

The tosyloxy groups’ susceptibility to enzymatic cleavage (e.g., esterases) must be balanced with plasma stability. Prodrug activation studies in cell lysates or serum can optimize linker design. For targeted delivery, conjugate with tumor-specific ligands (e.g., folate) and assess release kinetics using fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.